4-amino-2-chloro-N-cyclopropylbenzamide
Description
Properties
IUPAC Name |
4-amino-2-chloro-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-5-6(12)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFLYUPGKETEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926230-04-8 | |
| Record name | 4-amino-2-chloro-N-cyclopropylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-amino-2-chloro-N-cyclopropylbenzamide involves a two-step reaction :
Step 1: React benzoyl chloride with cyclopropylamine in an appropriate solvent to obtain 4-amino-N-cyclopropylbenzoyl chloride.
Industrial Production Methods
Industrial production methods for 4-amino-2-chloro-N-cyclopropylbenzamide typically involve large-scale synthesis using the same or similar reaction pathways as described above. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Amination: The amino group can participate in further amination reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Amination: Reagents such as ammonia or primary amines can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Amination: Products include various substituted amides.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
4-amino-2-chloro-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Amino-2-chloro-N-cyclopropylbenzamide
- Molecular Formula : C₁₀H₁₁ClN₂O
- Molecular Weight : 210.66 g/mol
- CAS No.: 926230-04-8
- Synonyms: BMB23004, AKOS000130089, VS-10355 .
Structural Features: This compound consists of a benzamide backbone with a chlorine substituent at position 2, an amino group at position 4, and a cyclopropyl group attached to the amide nitrogen. The cyclopropyl ring introduces steric constraints and may influence solubility and metabolic stability .
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
Below is a comparative table of 4-amino-2-chloro-N-cyclopropylbenzamide and key analogues:
Key Structural and Functional Differences
Backbone Modifications: The target compound features a simple benzamide scaffold, whereas analogues like C₂₇H₂₉ClN₂O₃ (Entry 2) incorporate multicomponent reaction-derived frameworks with branched alkyl chains and methoxy groups .
In contrast, 4-Chloro-N-(2-methoxyphenyl)benzamide (Entry 3) combines Cl with an electron-donating OCH₃ group, altering electronic distribution . Cyclopropyl vs.
Physicochemical and Spectroscopic Comparisons
Biological Activity
4-Amino-2-chloro-N-cyclopropylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C11H12ClN3O
- Molecular Weight : 225.68 g/mol
- IUPAC Name : 4-amino-2-chloro-N-cyclopropylbenzamide
The compound features a benzamide structure with an amino group and a chlorine atom on the aromatic ring, alongside a cyclopropyl substituent. This unique configuration may influence its biological interactions.
The biological activity of 4-amino-2-chloro-N-cyclopropylbenzamide appears to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression .
- Antiviral Activity : Analogues of this compound have been studied for their ability to inhibit human adenovirus (HAdV) infections, suggesting potential antiviral properties .
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to 4-amino-2-chloro-N-cyclopropylbenzamide exhibit significant anticancer activities. For instance, HDAC inhibitors derived from similar structures have shown IC50 values in the low micromolar range against various cancer cell lines.
Antiviral Activity
In studies targeting HAdV, certain analogues demonstrated enhanced selectivity and potency compared to existing antiviral agents like niclosamide. The selectivity index for some derivatives exceeded 100, indicating a promising therapeutic profile.
Case Studies
- HDAC Inhibitors : A study focused on the development of HDAC inhibitors revealed that derivatives of 4-amino-2-chloro-N-cyclopropylbenzamide could selectively inhibit class I HDACs, particularly HDAC3, leading to significant antiproliferative effects in solid tumor cell lines .
- Adenovirus Inhibition : Another research effort identified various substituted benzamides as potent inhibitors against HAdV, with one derivative showing an IC50 value of 0.27 µM and significantly reduced cytotoxicity compared to traditional treatments .
Comparative Analysis with Similar Compounds
4-amino-2-chloro-N-cyclopropylbenzamide shares structural similarities with other benzamide derivatives, which often exhibit notable biological activities.
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| N-(2-amino-4-fluorophenyl)-4-[... | HDAC Inhibition | High selectivity for HDAC3 |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Antiviral | Potent against HAdV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
